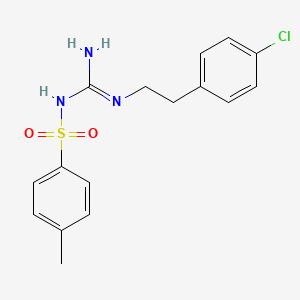

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

Description

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenethyl group and a methylbenzenesulfonamide moiety

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S/c1-12-2-8-15(9-3-12)23(21,22)20-16(18)19-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H3,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDDANIHUIRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Preparation of 4-chlorophenethylamine: This can be synthesized by the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

Formation of the carbamimidoyl intermediate: The 4-chlorophenethylamine is then reacted with cyanamide under acidic conditions to form the carbamimidoyl intermediate.

Sulfonamide formation: The final step involves the reaction of the carbamimidoyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential interaction with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Protein Binding: It can interact with proteins, altering their structure and function.

Pathways Involved: The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide

- N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the 4-methylbenzenesulfonamide group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H16ClN3O2S

- Molecular Weight : 319.81 g/mol

The structure includes a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, indicating its potential as a therapeutic agent. Key areas of biological activity include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as plasma kallikrein, which plays a role in coagulation pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound's sulfonamide moiety is known to interact with active sites of enzymes, inhibiting their function.

- Modulation of Signaling Pathways : It may influence various cellular signaling pathways, leading to altered cell cycle progression and apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Properties :

- Enzyme Inhibition :

Data Summary Table

Q & A

Q. What are the recommended methods for synthesizing N-(N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves nucleophilic substitution and sulfonamide bond formation. Key steps include:

- Starting materials : 4-Chlorophenethylamine and 4-methylbenzenesulfonyl chloride derivatives.

- Reagents : Use bases like triethylamine to deprotonate intermediates and facilitate coupling.

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions.

- Optimization : Control reaction temperature (0–25°C), monitor pH, and employ column chromatography for purification. Yield improvements often require iterative adjustment of stoichiometry and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement. For example, analyze dihedral angles between aromatic rings (e.g., ~45–70°) and hydrogen-bonding networks .

- NMR : Use - and -NMR to confirm functional groups (e.g., sulfonamide S=O at ~125–130 ppm in ).

- FT-IR : Identify N–H stretches (~3300 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .

Q. How are common impurities identified and quantified during synthesis?

- Analytical methods : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts.

- Reference standards : Compare retention times with known intermediates (e.g., unreacted 4-chlorophenethylamine).

- Purity thresholds : Aim for ≥95% purity via recrystallization in ethanol/water mixtures .

Q. What solubility properties and formulation strategies are critical for in vitro assays?

- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS) with ≤1% organic solvent.

- Stability : Pre-screen for aggregation via dynamic light scattering (DLS).

- Formulation : Use cyclodextrins or liposomes for hydrophobic derivatives to enhance bioavailability .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- SHELX refinement : Apply TWIN/BASF commands for twinned datasets and PART instructions for disorder modeling.

- Validation tools : Use PLATON’s ADDSYM to check missed symmetry and R1/Rmerge to assess data quality.

- Case study : In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, two independent molecules in the asymmetric unit required separate refinement of hydrogen-bonding networks .

Q. What computational strategies can predict and optimize synthetic pathways for novel derivatives?

- DFT calculations : Model transition states for sulfonamide bond formation (e.g., B3LYP/6-31G* level).

- Retrosynthetic tools : Use open-source platforms like RDKit to prioritize routes with minimal steric hindrance.

- Machine learning : Train models on reaction databases to predict yields under varied conditions .

Q. How do structural modifications (e.g., halogen substitution) impact biological target interactions?

- Case study : Bromine at the pyridine ring (as in N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide) enhances hydrophobic interactions with enzyme active sites.

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (K).

- Docking simulations : AutoDock Vina or Schrödinger Suite to map steric/electronic effects on target engagement .

Q. What experimental protocols assess compound stability under physiological or extreme conditions?

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) stress.

- Analytical monitoring : Track degradation via UPLC-MS and identify products (e.g., sulfonic acid derivatives).

- Kinetic modeling : Calculate half-life (t) using Arrhenius equations for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.